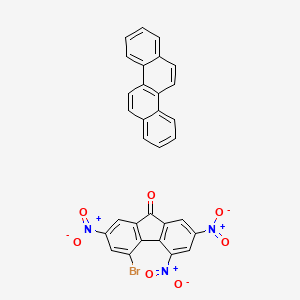
4-Bromo-2,5,7-trinitrofluoren-9-one;chrysene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2,5,7-trinitrofluoren-9-one;chrysene is a complex organic compound with the molecular formula C31H16BrN3O7 and a molecular weight of 622.379 g/mol . This compound is known for its unique structure, which includes a bromine atom and three nitro groups attached to a fluorenone core. It is primarily used in scientific research and industrial applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of 4-Bromo-2,5,7-trinitrofluoren-9-one;chrysene involves multiple steps, typically starting with the bromination of fluorenone followed by nitration. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the correct substitution pattern. Industrial production methods may involve large-scale nitration and bromination processes, utilizing specialized equipment to handle the reactive intermediates and ensure safety .
Análisis De Reacciones Químicas
4-Bromo-2,5,7-trinitrofluoren-9-one;chrysene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions typically involve the use of reducing agents such as hydrogen or metal hydrides, resulting in the removal of nitro groups.
Common reagents used in these reactions include nitric acid for nitration, bromine for bromination, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and the reagents used.
Aplicaciones Científicas De Investigación
4-Bromo-2,5,7-trinitrofluoren-9-one;chrysene has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound’s unique structure makes it useful in studying biochemical pathways and interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4-Bromo-2,5,7-trinitrofluoren-9-one;chrysene involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the bromine atom can engage in halogen bonding. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar compounds to 4-Bromo-2,5,7-trinitrofluoren-9-one;chrysene include other nitro-substituted fluorenones and brominated aromatic compounds. What sets this compound apart is its specific substitution pattern, which imparts unique chemical and physical properties. For example, 2,4,7-Trinitrofluorenone is a related compound but lacks the bromine atom, resulting in different reactivity and applications .
Propiedades
Número CAS |
2725-28-2 |
|---|---|
Fórmula molecular |
C31H16BrN3O7 |
Peso molecular |
622.4 g/mol |
Nombre IUPAC |
4-bromo-2,5,7-trinitrofluoren-9-one;chrysene |
InChI |
InChI=1S/C18H12.C13H4BrN3O7/c1-3-7-15-13(5-1)9-11-18-16-8-4-2-6-14(16)10-12-17(15)18;14-9-3-5(15(19)20)1-7-11(9)12-8(13(7)18)2-6(16(21)22)4-10(12)17(23)24/h1-12H;1-4H |
Clave InChI |
ZBEQVPQISROEEB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=CC=CC=C43.C1=C(C=C(C2=C1C(=O)C3=C2C(=CC(=C3)[N+](=O)[O-])Br)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




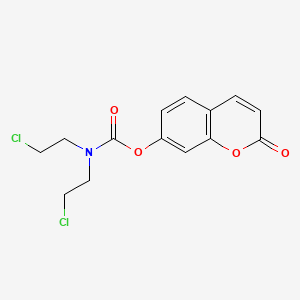
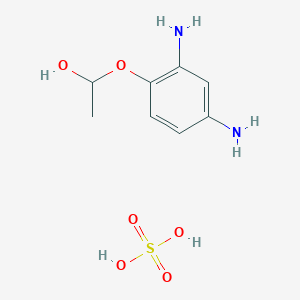
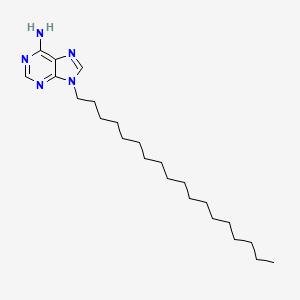

![N-[5-(5-acetamidothiophen-2-yl)sulfonylthiophen-2-yl]acetamide](/img/structure/B14009882.png)
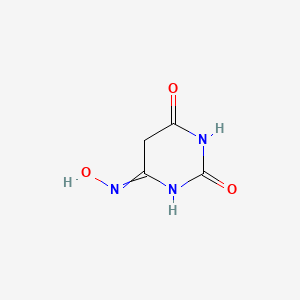
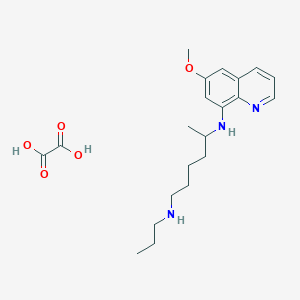
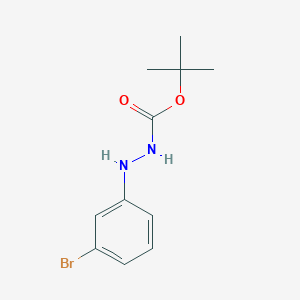
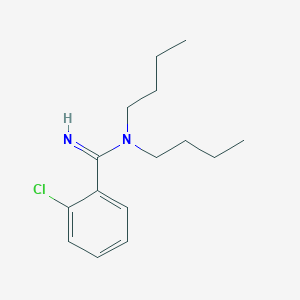

![8-Benzyl-3-tert-butoxycarbonyl-3,8-diazabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B14009913.png)
![4-[[3-[[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride; sulfuric acid](/img/structure/B14009920.png)
